2-(4-tert-butylphenyl)-5-propyl-1H-pyrazolo[1,5-a]pyrimidin-7-one
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Overview
Description
2-(4-tert-butylphenyl)-5-propyl-1H-pyrazolo[1,5-a]pyrimidin-7-one is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound belongs to the pyrazolo[1,5-a]pyrimidine family, which is known for its diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-tert-butylphenyl)-5-propyl-1H-pyrazolo[1,5-a]pyrimidin-7-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction might start with the preparation of a substituted phenylhydrazine, followed by its condensation with a suitable β-diketone to form the pyrazole ring. Subsequent steps involve the formation of the pyrimidine ring through cyclization reactions, often facilitated by catalysts and specific reaction conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and yield. Techniques such as continuous flow synthesis and the use of high-throughput reactors can be employed to enhance production efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(4-tert-butylphenyl)-5-propyl-1H-pyrazolo[1,5-a]pyrimidin-7-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyrazolo[1,5-a]pyrimidine core.
Substitution: Electrophilic and nucleophilic substitution reactions can be carried out to introduce different substituents on the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield corresponding ketones or aldehydes, while substitution reactions can introduce various functional groups like halogens, alkyl, or aryl groups .
Scientific Research Applications
2-(4-tert-butylphenyl)-5-propyl-1H-pyrazolo[1,5-a]pyrimidin-7-one has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-(4-tert-butylphenyl)-5-propyl-1H-pyrazolo[1,5-a]pyrimidin-7-one involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biochemical pathways, leading to the observed biological effects. For instance, it may inhibit certain enzymes involved in disease processes or bind to receptors to alter cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-(4-tert-butylphenyl)-5-(quinolin-2-ylamino)methyl-6H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one: Shares a similar core structure but with different substituents, leading to distinct biological activities.
4-(4-tert-butylphenyl)-6-methyl-1,2,3,5-tetrahydro-s-indacene: Another compound with a tert-butylphenyl group, but with a different heterocyclic core.
Uniqueness
What sets 2-(4-tert-butylphenyl)-5-propyl-1H-pyrazolo[1,5-a]pyrimidin-7-one apart is its specific substitution pattern and the resulting unique biological and chemical properties.
Properties
IUPAC Name |
2-(4-tert-butylphenyl)-5-propyl-1H-pyrazolo[1,5-a]pyrimidin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O/c1-5-6-15-11-18(23)22-17(20-15)12-16(21-22)13-7-9-14(10-8-13)19(2,3)4/h7-12,21H,5-6H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBMPCDSNUHYTMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)N2C(=N1)C=C(N2)C3=CC=C(C=C3)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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